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Compound of Interest

Compound Name:
Methyl 2-(2,4-

dinitrophenylthio)acetate

CAS No.: 4871-30-1

Cat. No.: B2600852

Get Quote

Methyl 2-((2,4-dinitrophenyl)thio)acetate is characterized by a highly electron-deficient 2,4-

dinitrophenyl ring coupled to a methyl acetate moiety via a thioether linkage [1]. This unique

push-pull electronic environment makes the sulfur atom relatively stable against oxidation while

rendering the ester group highly susceptible to targeted nucleophilic attacks during

downstream heterocyclic synthesis.

Table 1: Quantitative Physicochemical Properties
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Property Value

Chemical Name Methyl 2-((2,4-dinitrophenyl)thio)acetate

CAS Number 4871-30-1

Molecular Formula C9H8N2O6S

Molecular Weight 272.23 g/mol

Structural Class Nitroaromatic Thioether / Methyl Ester

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 7 (6 Oxygen, 1 Sulfur)

Supplier Reference
Sigma-Aldrich (R702080) [1], ChemicalBook

(CB34039199) [2]

Mechanistic Causality: The SNAr Pathway
The synthesis of CAS 4871-30-1 is a textbook example of a Nucleophilic Aromatic Substitution

(SNAr). Understanding the electronic causality of this reaction is critical for optimizing yields

and minimizing side products.

The reaction occurs between 1-chloro-2,4-dinitrobenzene (CDNB) and methyl thioglycolate.

The two strongly electron-withdrawing nitro groups (-NO2) at the ortho and para positions

drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring.

When the thiolate anion attacks the ipso-carbon, it forms a transient, highly stabilized anionic

intermediate known as the Meisenheimer complex [3]. The extended conjugation of the

negative charge into the nitro groups provides the thermodynamic driving force for the reaction,

which concludes with the expulsion of the chloride leaving group to restore aromaticity.
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Figure 1: Nucleophilic Aromatic Substitution (SNAr) mechanism forming CAS 4871-30-1.

Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system.

Each step includes observable phenomena that confirm the mechanistic progression of the

reaction.

Objective: High-yield synthesis of Methyl 2-((2,4-dinitrophenyl)thio)acetate. Reagents: 1-

Chloro-2,4-dinitrobenzene (1.0 eq), Methyl thioglycolate (1.0 eq), Triethylamine (1.2 eq),

Anhydrous Methanol.

Step 1: Thiol Activation

Action: Dissolve methyl thioglycolate in anhydrous methanol at 0 °C. Add triethylamine

(Et3N) dropwise.
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Causality: Et3N is a mild, non-nucleophilic base. It deprotonates the thiol (pKa ~8.5) to

form the highly nucleophilic thiolate without risking the base-catalyzed hydrolysis of the

methyl ester, which would occur if strong bases like NaOH were used.

Step 2: Electrophilic Addition

Action: Slowly add a methanolic solution of CDNB dropwise to the reaction mixture.

Validation: The solution will immediately flash a transient deep red/orange color. This is the

visual validation of the Meisenheimer complex forming. The extended pi-conjugation of the

intermediate shifts its absorption into the visible spectrum.

Step 3: Rearomatization & Quenching

Action: Stir the reaction at room temperature for 2 hours. Pour the mixture into vigorously

stirred ice-cold distilled water.

Validation: The deep red color will fade to a pale yellow as the chloride ion is eliminated

and aromaticity is restored.

Causality: The target thioether is highly hydrophobic due to the dinitrophenyl ring. Pouring

it into ice water forces the product to precipitate out as a yellow solid, while the Et3N·HCl

salts and methanol remain dissolved in the aqueous phase.

Step 4: Isolation & Analytical Validation

Action: Vacuum filter the yellow precipitate and wash with cold water.

Validation: Run a TLC (Hexane:Ethyl Acetate 3:1). The product spot will be strongly UV-

active and will have a lower Rf value than the starting CDNB. Confirm identity via 1H-NMR

(CDCl3): Look for the characteristic downfield aromatic protons of the dinitrophenyl ring at

~9.0 ppm (d), 8.4 ppm (dd), and 7.8 ppm (d), alongside the methyl ester singlet at ~3.7

ppm.
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Figure 2: Step-by-step experimental workflow for synthesizing CAS 4871-30-1.

Applications in Advanced Drug Development
In pharmaceutical research, CAS 4871-30-1 serves as a highly versatile building block:

Benzothiazine Scaffold Generation: The proximity of the thioether and the ortho-nitro group

allows for reductive cyclization. By reducing the nitro group to an amine (using Pd/C and H2,

or SnCl2), the newly formed amine can spontaneously attack the adjacent methyl ester. This

intramolecular cyclization yields 1,4-benzothiazine derivatives, a core pharmacophore found

in various anti-inflammatory and antipsychotic drugs.

Bioconjugation and Thiol Probing: The 2,4-dinitrophenyl (DNP) moiety is a classic hapten

and a potent fluorescence quencher. Derivatives of this compound are used to probe
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cysteine residues in proteins. The SNAr chemistry demonstrated in its synthesis mimics the

arylation chemistry used to tag biological thiols in living cells, providing a robust model for

developing cysteine-selective bioconjugation reagents [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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